molecular formula C10H14FNO B1478467 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine CAS No. 2097975-75-0

3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine

Cat. No. B1478467
CAS RN: 2097975-75-0
M. Wt: 183.22 g/mol
InChI Key: UCLQAEJORJLMNZ-UHFFFAOYSA-N
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Description

The compound “3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine” is likely a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. It also contains a fluoromethyl group (-CH2F), and a 5-methylfuran-2-yl group, which is a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) with a methyl group (-CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For instance, the fluoromethyl group might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined using various analytical techniques .

Scientific Research Applications

Pharmaceutical Research

3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine: is utilized in pharmaceutical research as a reference standard for drug synthesis. Its structure serves as a building block in the development of new therapeutic agents. The compound’s unique fluorinated side chain can be pivotal in creating drugs with enhanced metabolic stability and bioavailability .

Material Science

In material science, this compound’s derivatives could be explored for their potential use in creating novel polymers. The furan moiety, in particular, is known for its ability to impart unique electrical properties, which could be beneficial in developing conductive materials .

Agrochemical Development

The compound’s structural analogs are being investigated for their use in agrochemicals. The presence of the fluoromethyl group can lead to the development of pesticides and herbicides with improved efficacy and reduced environmental impact .

Catalysis

Researchers are examining the use of 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine in catalysis. Its potential to act as a ligand in transition metal complexes could open up new pathways for catalytic reactions, particularly in organic synthesis .

Fluorescence Imaging

The compound’s fluorescent properties make it a candidate for use in fluorescence imaging techniques. It could be used to tag biological molecules, allowing for the visualization of cellular processes in real-time .

Neurological Studies

Due to its pyrrolidine ring, this compound may be relevant in neurological studies. Pyrrolidine derivatives are often explored for their activity on the central nervous system, which could lead to the discovery of new treatments for neurodegenerative diseases .

Environmental Monitoring

The compound’s reactivity with certain pollutants could be harnessed for environmental monitoring. It could be used in sensors to detect harmful substances in the air or water, providing a rapid response to environmental hazards .

Synthetic Chemistry

Finally, in synthetic chemistry, 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine is valuable for its role in multistep synthesis processes. It can be used to introduce fluorinated groups into complex molecules, which is a key step in the synthesis of many modern pharmaceuticals and agrochemicals .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it’s a pharmaceutical compound, future research might focus on improving its efficacy and safety profile .

properties

IUPAC Name

3-(fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLQAEJORJLMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 3
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 4
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 5
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 6
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine

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